
6-Chloro-2-(ethylamino)-5-iodopyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-2-(etilamino)-5-yodopirimidin-4(3H)-ona es un compuesto orgánico heterocíclico que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos heterocíclicos aromáticos similares a las piridinas y son conocidas por su amplia gama de actividades biológicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-Cloro-2-(etilamino)-5-yodopirimidin-4(3H)-ona típicamente implica la halogenación de derivados de pirimidina. Un método común incluye la reacción de 2-amino-4-cloropirimidina con yoduro de etilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la reacción de sustitución.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Cloro-2-(etilamino)-5-yodopirimidin-4(3H)-ona sufre diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro y yodo pueden ser sustituidos por otros nucleófilos.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones a menudo implican el uso de una base y un solvente orgánico.
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varias pirimidinas sustituidas, mientras que la oxidación y la reducción pueden conducir a diferentes estados de oxidación del compuesto.
Aplicaciones Científicas De Investigación
6-Cloro-2-(etilamino)-5-yodopirimidin-4(3H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Investigación Biológica: El compuesto se estudia por sus interacciones con moléculas biológicas y su potencial como candidato a fármaco.
Síntesis Química: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Aplicaciones Industriales: El compuesto se utiliza en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-2-(etilamino)-5-yodopirimidin-4(3H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
6-Cloro-2-yodopurina: Un compuesto similar con una base de purina en lugar de una base de pirimidina.
2-Cloro-6-etilamino-4-nitrofenol: Otro compuesto con grupos funcionales similares pero diferente estructura principal.
6-Cloro-2,4(1H,3H)-quinazolin-2,4-diona: Un derivado de quinazolina con patrones de halogenación similares.
Singularidad
6-Cloro-2-(etilamino)-5-yodopirimidin-4(3H)-ona es única debido a su combinación específica de halogenación y sustitución de etilamino en el anillo de pirimidina. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C6H7ClIN3O |
|---|---|
Peso molecular |
299.50 g/mol |
Nombre IUPAC |
4-chloro-2-(ethylamino)-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7ClIN3O/c1-2-9-6-10-4(7)3(8)5(12)11-6/h2H2,1H3,(H2,9,10,11,12) |
Clave InChI |
NKINNRNPNWHZJO-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=C(C(=O)N1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


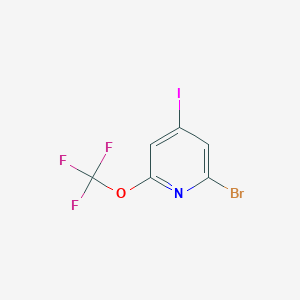

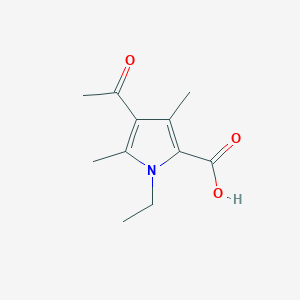

![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)

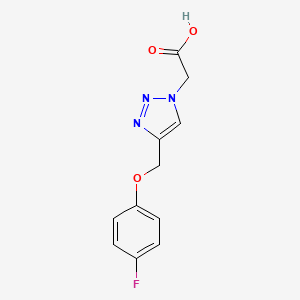
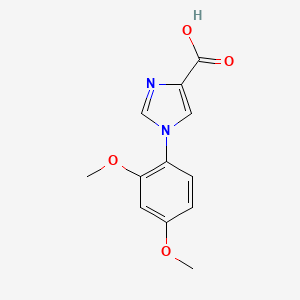
![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)
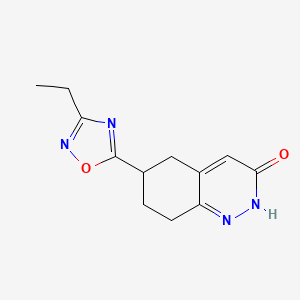
![6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11795659.png)
